D4R antagonis-2

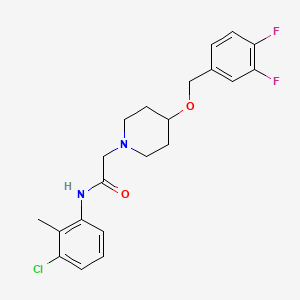

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H23ClF2N2O2 |

|---|---|

Molecular Weight |

408.9 g/mol |

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-[4-[(3,4-difluorophenyl)methoxy]piperidin-1-yl]acetamide |

InChI |

InChI=1S/C21H23ClF2N2O2/c1-14-17(22)3-2-4-20(14)25-21(27)12-26-9-7-16(8-10-26)28-13-15-5-6-18(23)19(24)11-15/h2-6,11,16H,7-10,12-13H2,1H3,(H,25,27) |

InChI Key |

NXHYXFTYHKKMBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CN2CCC(CC2)OCC3=CC(=C(C=C3)F)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Novel D4 Receptor Antagonist Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of novel Dopamine D4 Receptor (D4R) antagonist analogs. The content is curated for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation, and visual representations of key processes. While the specific term "D4R antagonist-2" does not correspond to a standardized nomenclature in peer-reviewed literature, this guide focuses on recent advancements in the development of novel, selective D4R antagonists, with a particular emphasis on chiral morpholine and (R)-4,4-difluoropiperidine scaffolds that have shown significant promise.

Introduction to the Dopamine D4 Receptor as a Therapeutic Target

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a significant target in neuropharmacology.[1] Primarily expressed in the prefrontal cortex, amygdala, and hippocampus, the D4 receptor is implicated in a variety of neurological and psychiatric conditions, including schizophrenia, ADHD, and substance use disorders.[1][2] Unlike other D2-like receptors, the D4 receptor's distinct anatomical distribution suggests that its modulation could offer therapeutic benefits with a more favorable side-effect profile.[3] D4R antagonists, which block the action of dopamine at these receptors, are of particular interest for their potential to treat these disorders.[4]

D4 Receptor Signaling Pathway

The D4 receptor is primarily coupled to the inhibitory G protein, Gαi/o. Upon activation by dopamine, the Gαi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). D4R antagonists bind to the receptor but do not initiate this signaling cascade; instead, they block dopamine from binding, thereby preventing the downstream effects. The activated Gβγ subunits can also modulate the activity of other effectors, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels.

Discovery and Synthesis of Novel D4R Antagonist Analogs

The quest for selective D4R antagonists has led to the exploration of various chemical scaffolds. This section details the synthesis and structure-activity relationships (SAR) of two prominent classes: chiral morpholine analogs and (R)-4,4-difluoropiperidine analogs.

Chiral Morpholine Analogs

The chiral morpholine scaffold has emerged as a promising starting point for potent and selective D4R antagonists.

A general synthetic route to chiral alkoxymethyl morpholine analogs is depicted below. The synthesis commences with the commercially available tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate.

Detailed Experimental Protocol (Representative):

-

Step 1: Aryl Ether Formation: To a solution of tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in DMSO, add the appropriate aryl bromide (1.2 eq), copper(I) iodide (0.1 eq), and potassium phosphate (2.0 eq). The reaction mixture is heated, and upon completion, it is worked up with an aqueous solution and extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography to yield the aryl ether intermediate.

-

Step 2: Boc Deprotection: The aryl ether intermediate is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature. After the reaction is complete, the solvent is removed under reduced pressure to yield the deprotected morpholine hydrochloride salt.

-

Step 3: Reductive Amination: The deprotected morpholine is dissolved in dichloromethane (DCM), and the appropriate aldehyde (1.1 eq) and sodium triacetoxyborohydride (1.5 eq) are added. The reaction is stirred at room temperature until completion. The reaction is then quenched, extracted, and the combined organic layers are dried and concentrated. The final product is purified by column chromatography.

SAR studies on chiral morpholine analogs have revealed several key insights. The activity typically resides in the (S)-enantiomer. Modifications to the N-linked group and the aryl ether moiety significantly impact potency and selectivity. For instance, certain substitutions on the benzyl group at the nitrogen and specific patterns on the aryl ether ring have been shown to enhance D4R affinity and selectivity over other dopamine receptor subtypes.

(R)-4,4-difluoropiperidine Analogs

The (R)-4,4-difluoropiperidine scaffold is another key structural motif for developing potent and selective D4R antagonists.

The synthesis of (R)-4,4-difluoropiperidine analogs often starts from a commercially available chiral precursor.

Detailed Experimental Protocol (Representative):

-

Step 1: Phenoxymethyl Ether Formation: To a solution of (R)-tert-butyl 3-(hydroxymethyl)-4,4-difluoropiperidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. After stirring, the reaction is worked up to yield the mesylate. The crude mesylate is then dissolved in DMF, and the desired phenol (1.2 eq) and potassium carbonate (2.0 eq) are added. The mixture is heated, and upon completion, it is worked up and purified by column chromatography.

-

Step 2: Boc Deprotection: The phenoxymethyl intermediate is dissolved in 4M HCl in dioxane and stirred at room temperature. The solvent is then evaporated to give the deprotected piperidine hydrochloride salt.

-

Step 3: N-Alkylation: The deprotected piperidine is dissolved in acetonitrile, and the appropriate alkyl bromide (1.1 eq) and potassium carbonate (2.0 eq) are added. The reaction is heated, and after completion, the mixture is filtered, concentrated, and purified by column chromatography to afford the final product.

SAR studies have confirmed that the (R)-enantiomer is the active isomer for this class of compounds. The nature of the substituent on the piperidine nitrogen and the substitution pattern on the phenoxymethyl group are critical for high D4R affinity and selectivity.

Pharmacological Characterization

The pharmacological evaluation of novel D4R antagonist analogs involves a series of in vitro and in vivo assays to determine their affinity, functional activity, and potential therapeutic efficacy.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of a test compound for the D4 receptor.

Protocol:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human D4 receptor (e.g., HEK293 or CHO cells).

-

Assay Components:

-

Radioligand: [³H]spiperone is commonly used.

-

Test Compound: Serial dilutions of the novel antagonist analog.

-

Non-specific Binding Control: A high concentration of a known D4 ligand (e.g., haloperidol) is used.

-

Assay Buffer: Tris-HCl buffer with appropriate ions.

-

-

Incubation: The assay components are mixed and incubated at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.

-

Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The IC50 value (concentration of the test compound that displaces 50% of the radioligand) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Protocol:

-

Cell Plating: Cells stably expressing the human D4 receptor are plated in 96- or 384-well plates.

-

Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of the test antagonist.

-

Stimulation: A mixture of forskolin (to stimulate adenylyl cyclase) and a fixed concentration of an agonist (e.g., dopamine) is added.

-

Incubation: The plates are incubated for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Detection: A lysis buffer is added to release intracellular cAMP, which is then quantified using a commercial cAMP detection kit (e.g., HTRF-based).

-

Data Analysis: The antagonist's potency is determined by plotting the cAMP levels against the antagonist concentration to calculate the IC50 value.

In Vivo Models

This model is used to assess the potential of D4R antagonists to treat substance use disorders.

Protocol:

-

Animals: Male mice or rats are used.

-

Habituation: Animals are habituated to the open-field apparatus for a set period over several days.

-

Treatment: On the test day, animals are pre-treated with either vehicle or the D4R antagonist at various doses.

-

Cocaine Administration: After a specific pre-treatment time, animals are administered cocaine (e.g., 10-20 mg/kg, i.p.) to induce hyperlocomotion.

-

Locomotor Activity Measurement: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a defined period (e.g., 60 minutes) using an automated activity monitoring system.

-

Data Analysis: The locomotor activity data are analyzed to determine if the D4R antagonist can attenuate the hyperlocomotion induced by cocaine.

Data Presentation

The quantitative data for novel D4R antagonist analogs should be summarized in clearly structured tables for easy comparison of their potency and selectivity.

Table 1: Pharmacological Profile of Representative Chiral Morpholine D4R Antagonists

| Compound ID | D4 Ki (nM) | D1 (% inh @ 1µM) | D2 (% inh @ 1µM) | D3 (% inh @ 1µM) | D5 (% inh @ 1µM) |

| Analog A | 15 | <10 | <10 | <10 | <10 |

| Analog B | 28 | <10 | <10 | <10 | <10 |

| Analog C | 5 | <10 | <10 | 15 | <10 |

Data are representative and compiled from various sources for illustrative purposes.

Table 2: Pharmacological Profile of Representative (R)-4,4-difluoropiperidine D4R Antagonists

| Compound ID | D4 Ki (nM) | D2/D4 Selectivity Fold | D3/D4 Selectivity Fold |

| Analog X | 5.5 | >1800 | >1800 |

| Analog Y | 13 | >750 | >750 |

| Analog Z | 27 | >370 | >370 |

Data are representative and compiled from various sources for illustrative purposes.

Conclusion

The discovery and development of novel, selective D4R antagonists represent a promising avenue for the treatment of various CNS disorders. The chiral morpholine and (R)-4,4-difluoropiperidine scaffolds have proven to be particularly fruitful starting points, yielding compounds with high potency and excellent selectivity. The detailed synthetic protocols and pharmacological characterization methods outlined in this guide provide a solid foundation for researchers in the field to design and evaluate the next generation of D4R-targeted therapeutics. Continued efforts in medicinal chemistry, guided by a deep understanding of the D4 receptor's structure and signaling, will be crucial for translating these promising preclinical findings into clinically effective treatments.

References

The Benzyloxy Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships for Dopamine D4 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzyloxy piperidine-based antagonists for the dopamine D4 receptor (D4R). The D4 receptor, a Gαi/o-coupled G protein-coupled receptor (GPCR), is a promising therapeutic target for a range of neurological and psychiatric disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to facilitate further research and development in this area.

Introduction to Dopamine D4 Receptor Antagonism

The dopamine D4 receptor is predominantly expressed in the prefrontal cortex, hippocampus, and amygdala, regions of the brain associated with cognition, memory, and emotion.[1] Its distinct distribution compared to other dopamine receptor subtypes, such as D2 and D3, suggests that selective D4R antagonists may offer a more targeted therapeutic approach with a reduced side-effect profile.[2] The development of potent and selective D4R antagonists has been a significant focus of medicinal chemistry efforts, with the benzyloxy piperidine scaffold emerging as a promising chemotype.[3] This guide explores the nuanced SAR of this scaffold, providing a framework for the rational design of novel D4R antagonists.

Structure-Activity Relationship (SAR) of Benzyloxy Piperidine D4R Antagonists

The SAR of benzyloxy piperidine D4R antagonists is primarily defined by modifications at two key positions: the piperidine nitrogen and the benzyloxy moiety. The following sections and tables summarize the impact of these modifications on D4R binding affinity (Ki) and selectivity against other dopamine receptor subtypes.

Modifications of the Piperidine Nitrogen Substituent

The nature of the substituent on the piperidine nitrogen plays a crucial role in D4R affinity and selectivity. A variety of benzyl and heteroarylmethyl groups have been explored, revealing key electronic and steric requirements for optimal binding.

Table 1: SAR of N-Substituents on the 4-Benzyloxypiperidine Scaffold

| Compound ID | N-Substituent | D4R Ki (nM) | D1R Ki (nM) | D2R Ki (nM) | D3R Ki (nM) | D5R Ki (nM) |

| 8a | 3-Fluorobenzyl | 205.9 | >10,000 | >10,000 | >10,000 | >10,000 |

| 8b | 3,4-Difluorobenzyl | 169 | >10,000 | >10,000 | >10,000 | >10,000 |

| 8c | 4-Fluoro-3-methylbenzyl | 135 | >10,000 | >10,000 | >10,000 | >10,000 |

| 8d | 4-Methylbenzyl | 241 | >10,000 | >10,000 | >10,000 | >10,000 |

| 8e | 2-Methylbenzyl | 343 | >10,000 | >10,000 | >10,000 | >10,000 |

| 8w | 3-Fluoro-4-methoxybenzyl | 165 | >10,000 | >10,000 | >10,000 | >10,000 |

Data extracted from Hopkins et al. (2022).[3]

Modifications of the Benzyloxy Moiety

Alterations to the benzyloxy group at the 3- or 4-position of the piperidine ring have also been systematically investigated. These modifications influence both potency and pharmacokinetic properties.

Table 2: SAR of O-Alkyl Substituents on the (S)-3-Benzyloxypiperidine Scaffold

| Compound ID | O-Alkyl Substituent | D4R Ki (nM) | D1R Ki (nM) | D2R Ki (nM) | D3R Ki (nM) | D5R Ki (nM) |

| 9a | 3-Fluorobenzyl | 167 | >10,000 | >10,000 | >10,000 | >10,000 |

| 9b | 3,4-Difluorobenzyl | 337.5 | >10,000 | >10,000 | >10,000 | >10,000 |

| 9c | 4-Fluoro-3-methylbenzyl | 166.1 | >10,000 | >10,000 | >10,000 | >10,000 |

| 9d | 4-Methylbenzyl | 133.9 | >10,000 | >10,000 | >10,000 | >10,000 |

| 9j | 6-Chloro-2-indolemethyl | 95.5 | >10,000 | >10,000 | >10,000 | >10,000 |

Data extracted from Hopkins et al. (2022).[3]

The following diagram illustrates the logical relationships in the SAR of benzyloxy piperidine D4R antagonists, highlighting the key modification points and their impact on activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the development of benzyloxy piperidine D4R antagonists.

Synthesis of Benzyloxy Piperidine Derivatives

The synthesis of the target compounds is typically achieved through a multi-step process. A representative synthetic scheme is outlined below.

General Procedure for Synthesis:

-

Alkylation: To a solution of the starting tert-butyl hydroxy-piperidine-1-carboxylate in DMF, NaH is added, followed by the appropriate benzyl bromide. The reaction is stirred until completion.

-

Deprotection: The Boc-protected intermediate is treated with an acid such as TFA in DCM or HCl in dioxane to yield the secondary amine.

-

N-functionalization: The final products are obtained either by N-alkylation using a suitable benzyl bromide in the presence of a base like Cs2CO3, or through reductive amination with an appropriate aldehyde and a reducing agent like sodium triacetoxyborohydride.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the binding affinity of the synthesized compounds for the dopamine D4 receptor and other dopamine receptor subtypes.

Protocol:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing the human dopamine D4 receptor are prepared by homogenization in a cold lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in an assay binding buffer.

-

Assay Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]N-methylspiperone) and varying concentrations of the competing test compound.

-

Filtration and Counting: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

-

Data Analysis: The radioactivity trapped on the filters is quantified using a scintillation counter. The IC50 values are determined by non-linear regression analysis and then converted to Ki values using the Cheng-Prusoff equation.

In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of the compounds in liver microsomes.

Protocol:

-

Incubation: The test compound is incubated with liver microsomes (human or mouse) in the presence of NADPH at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.

-

Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Plasma Protein Binding Assay

Equilibrium dialysis is a common method to determine the extent of plasma protein binding.

Protocol:

-

Apparatus Setup: A dialysis apparatus with two chambers separated by a semi-permeable membrane is used.

-

Sample Loading: The test compound is added to plasma (human or mouse) and placed in one chamber, while a protein-free buffer is placed in the other chamber.

-

Equilibration: The system is incubated at 37°C until equilibrium is reached, allowing the unbound compound to diffuse across the membrane.

-

Quantification: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.

-

Calculation: The fraction of unbound compound (fu) is calculated from the concentration difference between the two chambers.

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors and signals primarily through the Gαi/o pathway. Activation of the D4 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Conclusion

The benzyloxy piperidine scaffold represents a versatile and promising starting point for the development of potent and selective dopamine D4 receptor antagonists. The structure-activity relationships detailed in this guide highlight the critical importance of substitutions on both the piperidine nitrogen and the benzyloxy moiety for achieving high affinity and selectivity. The provided experimental protocols offer a standardized framework for the synthesis and evaluation of novel analogs. A thorough understanding of these principles is essential for the design of next-generation D4R antagonists with improved therapeutic profiles for the treatment of various CNS disorders.

References

- 1. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 3. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Initial Pharmacological Profiling of D4R Antagonist-2: A Technical Guide

This technical guide provides an in-depth overview of the initial pharmacological profiling of D4R Antagonist-2, a representative selective antagonist for the dopamine D4 receptor. The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a significant target in the development of treatments for various neuropsychiatric disorders.[1] Its unique distribution in the brain's cortical and limbic regions suggests that selective antagonists could offer therapeutic benefits with a reduced risk of side effects associated with less selective agents.[1] This document, intended for researchers and drug development professionals, details the binding characteristics, functional activity, and the experimental protocols used to characterize D4R Antagonist-2.

Quantitative Pharmacological Data

The initial characterization of D4R Antagonist-2 involves quantifying its binding affinity for the D4 receptor and its selectivity over other dopamine receptor subtypes. Functional assays are then used to determine its efficacy in blocking receptor signaling.

Table 1: Receptor Binding Affinity Profile of D4R Antagonist-2

This table summarizes the binding affinity (Kᵢ) of D4R Antagonist-2 at human dopamine receptor subtypes. The Kᵢ value represents the concentration of the compound required to occupy 50% of the receptors. Lower values indicate higher affinity. Data is derived from competitive radioligand binding assays.

| Receptor Subtype | Kᵢ (nM) | Selectivity (fold vs. D4) |

| Dopamine D4 | 0.36 | - |

| Dopamine D1 | >20,000 | >55,555 |

| Dopamine D2 | >20,000 | >55,555 |

| Dopamine D3 | >20,000 | >55,555 |

| Dopamine D5 | >20,000 | >55,555 |

| Data is representative of a highly selective D4 antagonist, modeled after compounds like ML398, which shows no significant activity at other dopamine receptors at concentrations up to 20 µM.[2] |

Table 2: Functional Antagonist Activity of D4R Antagonist-2

This table presents the functional potency of D4R Antagonist-2 in inhibiting the agonist-induced response in a cell-based assay. The IC₅₀ value is the concentration of the antagonist that produces 50% inhibition of the maximal agonist response.

| Assay Type | Agonist | Functional Potency (IC₅₀, nM) |

| cAMP Inhibition Assay | Quinpirole | 130 |

| Data is representative of a potent D4 antagonist in a functional setting.[2][3] |

D4 Receptor Signaling and Antagonism

The dopamine D4 receptor is a D2-like receptor that primarily couples to the Gαi/o subunit of the G-protein complex. Activation of the receptor by an agonist like dopamine inhibits the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. D4R Antagonist-2 acts by binding to the D4 receptor and blocking the action of dopamine, thereby preventing the downstream reduction in cAMP.

Experimental Protocols

The characterization of a D4 receptor antagonist involves multiple standardized assays. Below are detailed methodologies for the key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of D4R Antagonist-2 for the human D4 receptor and assess its selectivity against other dopamine receptor subtypes.

Materials:

-

Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human dopamine receptor subtype of interest (D4, D1, D2, D3, or D5).

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor being tested (e.g., [³H]-spiperone for D2-like receptors).

-

Non-specific Binding Agent: A high concentration of a non-radiolabeled ligand to determine non-specific binding (e.g., haloperidol).

-

Test Compound: D4R Antagonist-2 at a range of concentrations.

-

Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., NaCl, KCl, MgCl₂).

-

Instrumentation: Scintillation counter, 96-well filter plates.

Protocol:

-

Preparation: A reaction mixture is prepared in each well of a 96-well plate containing the assay buffer, a fixed concentration of the radioligand, and cell membranes.

-

Compound Addition: D4R Antagonist-2 is added in increasing concentrations across different wells. Control wells for total binding (no antagonist) and non-specific binding (with haloperidol) are included.

-

Incubation: The plates are incubated for a specified time (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.

-

Separation: The mixture is rapidly filtered through the filter plates to separate the bound radioligand from the unbound. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.

-

Quantification: The filter plates are dried, and a scintillation cocktail is added to each well. The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (concentration of D4R Antagonist-2 that displaces 50% of the specific binding) is determined using non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Antagonism Assay (cAMP Inhibition)

Objective: To measure the ability of D4R Antagonist-2 to block the agonist-induced inhibition of cAMP production, thereby confirming its antagonist activity.

Materials:

-

Cell Line: A cell line (e.g., CHO) stably expressing the human D4 receptor.

-

Agonist: Dopamine or a D2-like agonist such as quinpirole.

-

Adenylyl Cyclase Stimulator: Forskolin, used to raise basal cAMP levels, making the D4-mediated inhibition easier to measure.

-

Test Compound: D4R Antagonist-2 at various concentrations.

-

cAMP Detection Kit: An ELISA, HTRF, or BRET-based kit for quantifying intracellular cAMP levels.

-

Instrumentation: Plate reader compatible with the chosen detection kit.

Protocol:

-

Cell Plating: Cells are plated in 96- or 384-well plates and grown to an appropriate confluency.

-

Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of D4R Antagonist-2 for a short period (e.g., 15-30 minutes).

-

Stimulation: A mixture containing forskolin and a fixed concentration of the agonist (typically at its EC₈₀) is added to the wells. This stimulates adenylyl cyclase while simultaneously providing the D4-mediated inhibitory signal.

-

Incubation: The plates are incubated for a defined time (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured according to the manufacturer's protocol for the detection kit.

-

Data Analysis: The data is normalized to the control wells (agonist + forskolin vs. forskolin alone). The IC₅₀ value, representing the concentration of D4R Antagonist-2 that reverses 50% of the agonist-induced inhibition, is calculated using a sigmoidal dose-response curve.

Experimental and Logical Workflows

Visualizing the process of pharmacological profiling helps in understanding the sequence of experiments and the logical flow from binding to function.

Pharmacological Profiling Workflow

Logical Relationship of Antagonist Action

References

An In-depth Technical Guide to D4 Receptor Antagonist Binding Affinity and Kinetics

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the binding affinity and kinetics of antagonists targeting the Dopamine D4 Receptor (D4R). It includes a summary of quantitative binding data, detailed experimental methodologies, and visualizations of key pathways and processes.

Introduction to the Dopamine D4 Receptor

The Dopamine D4 receptor (D4R) is a G protein-coupled receptor (GPCR) belonging to the D2-like family.[1] Activated by the neurotransmitter dopamine, the D4R is linked to numerous neurological and psychiatric conditions, including schizophrenia, ADHD, and Parkinson's disease.[1] It is primarily expressed in the limbic and cortical regions of the brain, such as the prefrontal cortex and hippocampus, which suggests a significant role in cognitive and emotional processes.[2][3] Unlike the D2 receptor, its lower expression in the striatum implies that selective D4R antagonists may have a reduced risk of inducing extrapyramidal side effects.[4]

The D4R couples to inhibitory G proteins (Gαi/o), and its activation leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). This modulation of cellular signaling makes it a compelling target for therapeutic intervention. The atypical antipsychotic clozapine, for instance, exhibits a tenfold higher affinity for the D4 receptor compared to other dopamine receptor subtypes, which sparked initial interest in D4R as a drug target.

D4 Receptor Signaling Pathways

D4 receptor activation initiates a cascade of intracellular events primarily through its coupling with Gαi/o proteins. The canonical pathway involves the inhibition of adenylyl cyclase, leading to decreased cAMP production and reduced protein kinase A (PKA) activity. Beyond this primary pathway, D4R signaling is complex and can influence other cellular processes, including MAPK signaling, calcium induction, and the modulation of GABA-A and AMPA receptor activity.

D4R Antagonist Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand (antagonist) and its receptor. It is most commonly expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the binding affinities of several notable D4 receptor antagonists.

| Compound | Human D4R Kᵢ (nM) | Selectivity Profile | Reference(s) |

| L-745,870 | 0.43 | >2000-fold selective over D2 (Kᵢ=960 nM) and >5000-fold over D3 (Kᵢ=2300 nM). | |

| Clozapine | ~2.15 | Atypical antipsychotic with high affinity for D4R compared to other dopamine subtypes. | |

| PD 89211 | 3.7 | >800-fold selective over other dopamine receptor subtypes. | |

| NGD94-1 | 3.6 | High affinity for the cloned human D4.2 receptor subtype. | |

| A-381393 | 1.5 - 1.9 | >2700-fold selective over D1, D2, D3, and D5 receptors. | |

| Sonepiprazole | 3.6 - 10.1 | Selective for D4 over D2 receptors. | |

| FAUC 213 | 2.2 | Highly selective over D2 (Kᵢ=3.4 µM) and D3 (Kᵢ=5.3 µM) receptors. | |

| Pipamperone | pKᵢ = 8.0 | High-affinity antagonist of D4 and 5-HT2A receptors. | |

| Risperidone | < 20 | Atypical antipsychotic with high D4R affinity. | |

| Olanzapine | < 20 | Atypical antipsychotic with high D4R affinity. | |

| Compound 24 | pKᵢ > 8.54 | D2/D4 selectivity ratio = 8318; D3/D4 selectivity ratio = 3715. |

D4R Antagonist Binding Kinetics

While binding affinity (Kᵢ, Kᴅ) describes the equilibrium state of a drug-receptor interaction, binding kinetics describe the rates at which this equilibrium is reached. The key kinetic parameters are:

-

Association Rate Constant (kₒₙ): The rate at which an antagonist binds to the receptor.

-

Dissociation Rate Constant (kₒff): The rate at which the antagonist-receptor complex falls apart.

-

Residence Time (1/kₒff): The average duration a drug molecule remains bound to its target. A long residence time (slow kₒff) can lead to a prolonged pharmacological effect, which may be more predictive of in vivo efficacy than affinity alone.

The equilibrium dissociation constant (Kᴅ) is the ratio of the off-rate to the on-rate (kₒff/kₒₙ). Two antagonists can have the same Kᴅ but vastly different kinetic profiles—one with fast on- and fast off-rates, and another with slow on- and slow off-rates. Antagonists with slow dissociation rates often exhibit an "insurmountable" mode of action, where their inhibitory effect cannot be easily overcome by high concentrations of the native agonist.

Experimental Protocols

The characterization of D4R antagonists relies on standardized in vitro assays to determine their binding and functional properties.

Radioligand Binding Assay

This is the gold-standard method for determining the binding affinity (Kᵢ) of a test compound. It measures the ability of an unlabeled compound to compete with and displace a radiolabeled ligand that has a known high affinity for the D4 receptor.

Objective: To determine the Kᵢ of a test compound for the D4 receptor.

Key Materials:

-

Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human D4 receptor.

-

Radioligand: A high-affinity D4R ligand labeled with a radioisotope, such as [³H]spiperone.

-

Test Compound: The unlabeled antagonist at a range of concentrations.

-

Buffers: Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Filtration System: A 96-well plate harvester with glass fiber filters (e.g., GF/C) pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding.

Workflow:

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that allows for the real-time measurement of binding kinetics (kₒₙ and kₒff) and affinity (Kᴅ). It works by detecting changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a target molecule immobilized on the chip.

Objective: To determine the kₒₙ, kₒff, and Kᴅ of a test compound for the D4 receptor.

General Protocol:

-

Chip Preparation: A sensor chip (e.g., Biacore CM5) is functionalized. Purified D4 receptors, often solubilized in detergent, are immobilized onto the chip surface, typically via a capture antibody.

-

Association Phase: A solution containing the antagonist (analyte) at a known concentration is flowed over the chip surface. The binding of the antagonist to the immobilized D4R causes an increase in mass on the surface, which is detected as an increase in the SPR signal (measured in Resonance Units, RU). The rate of this increase is used to calculate kₒₙ.

-

Equilibrium Phase: The flow of the antagonist solution continues until the binding and dissociation rates are equal (steady state). The signal at this plateau can be used to determine equilibrium binding constants.

-

Dissociation Phase: Buffer without the antagonist is flowed over the chip. The antagonist dissociates from the receptor, causing a decrease in the SPR signal. The rate of this decay is used to calculate kₒff.

-

Regeneration: A specific solution is injected to remove any remaining bound antagonist, preparing the chip surface for the next cycle.

-

Data Analysis: The association and dissociation curves are fitted to kinetic models to derive the kₒₙ and kₒff values. The Kᴅ is then calculated as kₒff/kₒₙ.

Conclusion

The study of D4 receptor antagonist binding affinity and kinetics is crucial for the development of selective and effective therapeutics. High-affinity antagonists, particularly those with high selectivity over other dopamine receptor subtypes, hold promise for treating various neuropsychiatric disorders with potentially fewer side effects. Understanding the kinetic parameters, especially residence time, provides deeper insights into the duration of drug action and in vivo efficacy. The experimental protocols outlined in this guide, including radioligand binding assays and surface plasmon resonance, are fundamental tools for the comprehensive characterization of these compounds, enabling researchers to optimize drug candidates for clinical development.

References

Unraveling the Molecular Interactions: A Technical Guide to the Mechanism of Action of D4 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the mechanism of action of Dopamine D4 Receptor (D4R) antagonists, compounds of significant interest in neuropharmacology. D4 receptors, predominantly expressed in the prefrontal cortex, limbic system, and medulla, are implicated in a variety of neurological and psychiatric conditions, including schizophrenia, ADHD, and substance use disorders. This document provides a comprehensive overview of the signaling pathways modulated by D4R antagonists, detailed experimental protocols for their characterization, and a summary of their quantitative pharmacological parameters.

Core Mechanism of Action

Dopamine D4 receptors are members of the D2-like family of G protein-coupled receptors (GPCRs). Their primary mechanism of signal transduction is through coupling to inhibitory G proteins, specifically Gαi/o. D4R antagonists exert their effects by competitively binding to the orthosteric site of the D4 receptor, thereby preventing the binding of the endogenous ligand, dopamine. This blockade inhibits the downstream signaling cascades typically initiated by dopamine, leading to a dampening of excessive dopaminergic activity in neural circuits associated with cognition, emotion, and reward processing.[1]

Quantitative Pharmacology of D4R Antagonists

The pharmacological profile of a D4R antagonist is defined by its binding affinity (Ki), functional potency (IC50 or EC50), and selectivity over other dopamine receptor subtypes (D1, D2, D3, and D5) and other neurotransmitter receptors. High selectivity for the D4 receptor over the D2 receptor is often a desirable characteristic to minimize the risk of extrapyramidal side effects associated with D2 receptor blockade.[2] The following tables summarize the quantitative data for representative D4R antagonists.

| Compound | Receptor | Ki (nM) | Selectivity (D2/D4) | Selectivity (D3/D4) | Reference |

| L-745,870 | Human D4 | 0.43 | >2000-fold | - | [3] |

| Compound 24 | Human D4 | - | 8318-fold | 3715-fold | [4] |

| Compound 6 | Human D4 | pKi = 8.54 | 380-fold | 457-fold | [4] |

| Clozapine | Human D4 | - | >1 | - | |

| Nemonapride | Human D4 | - | Non-selective | - |

Table 1: Binding Affinity and Selectivity of Representative D4R Antagonists.

| Compound | Assay | Parameter | Value |

| L-745,870 | Adenylate Cyclase Inhibition | IC50 | 0.1-1 µM |

| Compound 12 | Gi Activation (Antagonist) | pIC50 | ~7.5 |

| Compound 12 | Go Activation (Antagonist) | pIC50 | ~7.5 |

| Compound 12 | β-arrestin 2 Recruitment (Antagonist) | pIC50 | ~7.5 |

| Compound 16 | Gi Activation (Antagonist) | pIC50 | ~8.5 |

| Compound 16 | Go Activation (Antagonist) | pIC50 | ~8.0 |

| Compound 16 | β-arrestin 2 Recruitment (Antagonist) | pIC50 | ~8.0 |

Table 2: Functional Activity of Representative D4R Antagonists.

Signaling Pathways Modulated by D4R Antagonists

The binding of a D4R antagonist prevents the conformational changes in the receptor required for G protein activation and subsequent downstream signaling. The key pathways affected are the canonical Gαi/o-mediated pathway and the β-arrestin pathway.

Gαi/o Signaling Pathway

Upon dopamine binding, the D4 receptor activates Gαi/o proteins, which leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking this initial step, D4R antagonists prevent the downstream effects of reduced cAMP levels, which include altered activity of protein kinase A (PKA) and modulation of gene expression.

β-Arrestin Signaling Pathway

Following agonist-induced activation and phosphorylation by G protein-coupled receptor kinases (GRKs), D4 receptors recruit β-arrestins. This interaction leads to receptor desensitization, internalization, and initiation of G protein-independent signaling cascades. Some D4R antagonists can exhibit "biased agonism," where they preferentially block G protein signaling while having a different effect (either no effect, agonism, or inverse agonism) on β-arrestin recruitment. This property is of significant interest for developing drugs with more specific therapeutic actions and fewer side effects.

MAPK/ERK Signaling Pathway

Activation of the D4 receptor can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK). This signaling is often cell-type dependent and can occur through the transactivation of receptor tyrosine kinases such as the platelet-derived growth factor β receptor (PDGFβR). D4R antagonists would block this transactivation and subsequent ERK signaling.

Experimental Protocols

The characterization of D4R antagonists relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the D4 receptor.

Objective: To quantify the affinity of a D4R antagonist by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell Membranes: From cell lines (e.g., CHO or HEK293) stably expressing the human D4 receptor.

-

Radioligand: Typically [³H]-spiperone, a high-affinity D2-like receptor antagonist.

-

Test Compound: The D4R antagonist of interest.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled D4 ligand like haloperidol.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail

-

Glass Fiber Filters

-

96-well Plates

-

Cell Harvester

-

Liquid Scintillation Counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the D4 receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitive binding (membranes + radioligand + serial dilutions of the test compound).

-

Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a D4R antagonist to block dopamine-induced inhibition of adenylyl cyclase.

Objective: To determine the functional potency (IC50) of a D4R antagonist.

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human D4 receptor.

-

Test Compound: The D4R antagonist of interest.

-

Agonist: Dopamine or a D2-like receptor agonist (e.g., quinpirole).

-

Adenylyl Cyclase Stimulator: Forskolin.

-

cAMP Detection Kit: e.g., HTRF, BRET, or ELISA-based.

Procedure:

-

Cell Plating: Seed the D4R-expressing cells in a 96-well or 384-well plate and allow them to adhere.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the D4R antagonist for 15-30 minutes.

-

Agonist and Forskolin Stimulation: Add a fixed concentration of dopamine (or another agonist) along with forskolin to stimulate adenylyl cyclase and induce a measurable cAMP response that will be inhibited by the agonist.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.

-

Data Analysis: Plot the cAMP levels against the log concentration of the antagonist to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the dopamine-induced response.

β-Arrestin Recruitment Assay (BRET)

This assay measures the ability of a compound to either promote or block the interaction between the D4 receptor and β-arrestin.

Objective: To characterize the effect of a D4R antagonist on β-arrestin recruitment.

Materials:

-

Cell Line: HEK293 cells.

-

Expression Plasmids: D4 receptor fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Transfection Reagent

-

BRET Substrate: e.g., Coelenterazine h.

-

BRET-compatible Plate Reader

Procedure:

-

Transfection: Co-transfect HEK293 cells with the D4R-Rluc and β-arrestin-YFP plasmids.

-

Cell Plating: Plate the transfected cells in a 96-well plate.

-

Assay:

-

Wash the cells with assay buffer.

-

Add the BRET substrate and incubate.

-

Measure the baseline BRET signal.

-

To measure antagonist activity, pre-incubate with the test compound before adding a D4R agonist.

-

Measure the BRET signal again after agonist addition.

-

-

Data Analysis: Calculate the net BRET ratio by subtracting the baseline signal from the signal after agonist/antagonist treatment. Plot the net BRET ratio against the log concentration of the test compound to determine its IC50 (for antagonists) or EC50 (for agonists).

Conclusion

D4R antagonists represent a promising class of compounds for the treatment of various neuropsychiatric disorders. Their mechanism of action is centered on the blockade of dopamine-initiated signaling through Gαi/o and β-arrestin pathways. A thorough understanding of their quantitative pharmacology, achieved through rigorous experimental evaluation as detailed in this guide, is crucial for the development of novel and effective therapeutics with improved selectivity and reduced side-effect profiles. The continued investigation into the nuanced signaling pathways of the D4 receptor will undoubtedly pave the way for the next generation of CNS-targeted drugs.

References

- 1. Dopamine Receptor D4 Internalization Requires a Beta-Arrestin and a Visual Arrestin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The dopamine D4/D2 receptor antagonist affinity ratio as a predictor of anti-aggression medication efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

The Inner Workings of D4R Antagonism: A Technical Guide to Molecular Docking and In Silico Modeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the computational methodologies pivotal to the discovery and characterization of Dopamine D4 Receptor (D4R) antagonists. It outlines the theoretical underpinnings and practical applications of molecular docking and in silico modeling, offering detailed experimental protocols and a summary of key quantitative data to facilitate research and development in this critical therapeutic area.

The Dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a significant target in the treatment of various neurological and psychiatric disorders, including schizophrenia and attention-deficit hyperactivity disorder.[1][2] Its therapeutic potential has driven the development of selective antagonists, with in silico techniques playing a crucial role in accelerating the identification and optimization of lead compounds.

D4R Signaling and the Mechanism of Antagonism

The D4 receptor is primarily coupled to the inhibitory G-protein, Gαi/o.[3] Upon activation by its endogenous ligand, dopamine, the Gαi subunit inhibits the enzyme adenylyl cyclase. This action leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3] D4R antagonists bind to the receptor but do not provoke this conformational change, thereby blocking the binding of dopamine and preventing the downstream signaling cascade.[3] Beyond this canonical pathway, D4 receptor signaling can also influence intracellular calcium levels and mitogen-activated protein kinase (MAPK) pathways, depending on the cellular context.

Figure 1: D4R Signaling Pathway and Antagonist Inhibition.

The In Silico Drug Discovery Workflow

The process of identifying and characterizing a D4R antagonist using computational methods follows a structured workflow. This typically begins with defining the target and progresses through ligand screening to detailed biophysical simulations.

Figure 2: A typical workflow for identifying and characterizing a D4R antagonist.

Quantitative Data Summary

The following tables summarize key binding affinity and selectivity data for representative D4R antagonists. This data is crucial for comparing the potency and specificity of different compounds.

Table 1: Binding Affinities (Ki in nM) of Selected D4R Antagonists

| Compound | D4 Receptor | D2 Receptor | D3 Receptor | Reference |

| L-745,870 | 0.43 | 960 | 2300 | |

| Nemonapride | High Affinity | High Affinity | High Affinity | |

| Risperidone | Binds | Binds | Binds | |

| Eticlopride | Binds | High Affinity | High Affinity | |

| Compound 6 | pKi = 8.54 | pKi = 5.96 | - | |

| Compound 13 | pKi = 7.20 | pKi = 4.89 | - | |

| Compound 24 | High Affinity | - | - | |

| Compound 29 | High Affinity | - | - |

Note: "High Affinity" or "Binds" indicates that the source mentions significant binding but does not provide a specific Ki value. pKi is the negative logarithm of the Ki value.

Table 2: Selectivity Profiles of D4R Antagonists

| Compound | Selectivity Fold (D2/D4) | Selectivity Fold (D3/D4) | Other Receptors with Moderate Affinity (IC50 < 300 nM) | Reference |

| L-745,870 | >2000-fold | >5000-fold | 5-HT₂, Sigma (σ) sites, α-adrenergic | |

| Compound 6 | 380 | 457 | - | |

| Compound 13 | - | 17 | - | |

| Compound 24 | 8318 | 3715 | - |

Experimental and In Silico Protocols

This section provides detailed methodologies for the key experiments and computational procedures involved in the study of D4R antagonists.

In Silico Protocols

Since obtaining crystal structures of GPCRs can be challenging, homology modeling is often the first step in structure-based drug design.

-

Objective: To generate a three-dimensional model of the human D4 receptor.

-

Methodology:

-

Template Selection: Identify a suitable template structure from the Protein Data Bank (PDB). The ideal template is a high-resolution crystal structure of a closely related GPCR, such as the D2 or D3 receptor.

-

Sequence Alignment: Align the amino acid sequence of the human D4 receptor with the sequence of the selected template.

-

Model Building: Use a homology modeling software (e.g., MODELLER, SWISS-MODEL) to build the 3D model of the D4 receptor based on the alignment and the template structure.

-

Loop Modeling: The regions with low sequence identity, particularly the intracellular and extracellular loops, may require separate modeling and refinement.

-

Model Refinement and Validation: The generated model is subjected to energy minimization to relieve any steric clashes. The quality of the model is then assessed using tools like PROCHECK and Ramachandran plots to ensure proper stereochemistry.

-

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

-

Objective: To predict the binding mode and estimate the binding affinity of potential D4R antagonists.

-

Methodology:

-

Receptor Preparation: Prepare the D4 receptor structure (from homology modeling or a crystal structure) by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site is typically identified based on the location of co-crystallized ligands in related structures or through pocket detection algorithms.

-

Ligand Preparation: Prepare a library of potential antagonist molecules by generating 3D conformations and assigning appropriate protonation states and charges.

-

Docking Simulation: Use a docking program (e.g., AutoDock, GOLD, Glide) to systematically sample different conformations and orientations of each ligand within the defined binding site of the receptor.

-

Scoring and Ranking: The docking program uses a scoring function to estimate the binding affinity for each generated pose. The ligands are then ranked based on their predicted binding scores.

-

Pose Analysis: The top-ranked binding poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the receptor.

-

MD simulations provide insights into the dynamic behavior of the receptor-ligand complex over time, offering a more realistic representation of the biological system.

-

Objective: To assess the stability of the docked ligand-receptor complex and refine the binding pose.

-

Methodology:

-

System Setup: The docked receptor-ligand complex is placed in a simulated biological environment, typically a lipid bilayer (for membrane proteins) solvated with water and ions to mimic physiological conditions.

-

Force Field Application: A force field (e.g., AMBER, CHARMM, GROMOS) is applied to the system, which defines the potential energy of the atoms and their interactions.

-

Simulation Protocol: The simulation typically involves an initial energy minimization step, followed by a gradual heating and equilibration of the system. The production run is then performed for a specified duration (nanoseconds to microseconds), during which the trajectory of all atoms is calculated by solving Newton's equations of motion.

-

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex by calculating root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand. The interactions between the ligand and receptor are also monitored throughout the simulation.

-

Experimental Protocols

This assay is used to determine the binding affinity (Ki) of a test compound for the D4 receptor.

-

Objective: To quantify the affinity of a compound for the D4 receptor.

-

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the human D4 receptor.

-

Assay Setup: In a multi-well plate, incubate the cell membranes with a constant concentration of a radiolabeled D4 receptor ligand (e.g., [³H]-spiperone) and varying concentrations of the unlabeled test compound.

-

Incubation and Separation: Allow the binding to reach equilibrium. Then, separate the bound and free radioligand, typically by rapid filtration.

-

Quantification: Measure the amount of radioactivity in the filters to determine the amount of bound radioligand.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

This assay measures the ability of a D4R antagonist to block the agonist-induced inhibition of adenylyl cyclase.

-

Objective: To determine the functional potency of a D4R antagonist.

-

Methodology:

-

Cell Culture: Use a cell line stably expressing the human D4 receptor.

-

Assay Protocol: Pre-incubate the cells with varying concentrations of the antagonist. Then, stimulate the cells with a fixed concentration of a D4 receptor agonist (e.g., dopamine) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: Plot the cAMP levels against the antagonist concentration and fit the data to a dose-response curve to calculate the IC50 value, which represents the functional potency of the antagonist.

-

This comprehensive guide provides a foundational understanding of the key computational and experimental techniques employed in the research and development of Dopamine D4 Receptor antagonists. The integration of these in silico and in vitro methods is essential for the rational design of novel and selective therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of Chiral Alkoxymethyl Morpholine D4R Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and signaling pathways associated with a novel class of potent and selective chiral alkoxymethyl morpholine antagonists for the Dopamine D4 receptor (D4R). The information presented herein is intended to serve as a detailed resource for researchers actively involved in the fields of medicinal chemistry, pharmacology, and drug development.

The Dopamine D4 receptor, a member of the D2-like family of G-protein coupled receptors, is a significant target for therapeutic intervention in a range of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and substance abuse.[1] The antagonists described in this guide are based on a chiral morpholine scaffold, with the activity predominantly residing in the (S)-enantiomer.[1] The synthetic route leverages the commercially available Boc-protected (S)-2-(hydroxymethyl)morpholine, allowing for extensive diversification and exploration of the SAR.[1]

I. Quantitative Data Summary

The following tables summarize the structure-activity relationship data for a series of chiral alkoxymethyl morpholine analogs. The binding affinities are represented by Kᵢ values at the human Dopamine D4 receptor.

Table 1: SAR of the N-linked Substituent (R¹) with a 4-chlorophenylalkoxy Moiety (R²)

| Compound | R¹ (N-linked substituent) | Kᵢ (nM) |

| 4a | 4-chlorobenzyl | 11 |

| 4b | 4-methoxybenzyl | 21 |

| 4c | 4-(trifluoromethyl)benzyl | 19 |

| 4d | 3,4-dichlorobenzyl | 14 |

| 4e | naphthalen-2-ylmethyl | 13 |

| 4f | quinolin-2-ylmethyl | 12 |

| 4g | 1H-indol-3-ylmethyl | 14 |

| 4h | 1-methyl-1H-indol-3-ylmethyl | 12 |

| 4i | 1H-benzo[d]imidazol-2-ylmethyl | 140 |

| 4j | (1-methyl-1H-benzo[d]imidazol-2-yl)methyl | 130 |

| 4k | 1H-indazol-3-ylmethyl | 170 |

| 4l | benzofuran-2-ylmethyl | 11 |

| 4m | benzofuran-3-ylmethyl | 40 |

| 4n | thieno[2,3-b]pyridin-2-ylmethyl | 11 |

| 4o | 1-tosyl-1H-indol-3-ylmethyl | 11 |

| 4p | 1-(phenylsulfonyl)-1H-indol-3-ylmethyl | 13 |

| 4q | 1-(4-methoxybenzyl)-1H-indol-3-ylmethyl | 12 |

| 4r | 1-(4-fluorobenzyl)-1H-indol-3-ylmethyl | 11 |

| 4s | 1-(pyridin-2-ylmethyl)-1H-indol-3-ylmethyl | 11 |

| 4t | 1-(pyridin-3-ylmethyl)-1H-indol-3-ylmethyl | 10 |

| 4u | 1-(pyridin-4-ylmethyl)-1H-indol-3-ylmethyl | 11 |

| 4v | 1-(pyrimidin-2-ylmethyl)-1H-indol-3-ylmethyl | 10 |

| 4w | 1-((6-chloropyridin-3-yl)methyl)-1H-indol-3-ylmethyl | 10 |

| 4x | 1-((5-chlorothiophen-2-yl)methyl)-1H-indol-3-ylmethyl | 10 |

| 4y | 6-chloro-1H-indol-3-ylmethyl | 2.2 |

| 4z | 6-methoxy-1H-indol-3-ylmethyl | 5.4 |

| 4aa | 6-fluoro-1H-indol-3-ylmethyl | 5.2 |

| 4bb | 5-fluoro-1H-indol-3-ylmethyl | 11 |

| 4cc | 5-methoxy-1H-indol-3-ylmethyl | 13 |

| 4dd | 4-fluoro-1H-indol-3-ylmethyl | 13 |

Table 2: SAR of the Alkoxy Substituent (R²) with a 6-fluoro-1H-indol-3-ylmethyl Moiety (R¹)

| Compound | R² (Alkoxy substituent) | Kᵢ (nM) |

| 5a | pyrimidin-5-yloxy | >1000 |

| 5b | pyrimidin-2-yloxy | >1000 |

| 5c | 6-chloropyridin-2-yloxy | 5.2 |

| 5d | 6-fluoropyridin-2-yloxy | 11 |

| 5e | 6-(trifluoromethyl)pyridin-2-yloxy | 10 |

| 5f | 5-(trifluoromethyl)pyridin-2-yloxy | 11 |

| 5g | 5-chloropyridin-2-yloxy | 13 |

| 5h | 3,5-dichloropyridin-2-yloxy | 10 |

| 5i | 5-bromopyridin-2-yloxy | 12 |

| 5j | 5-iodopyridin-2-yloxy | 11 |

| 5k | 5-cyanopyridin-2-yloxy | 13 |

| 5l | 5-nitropyridin-2-yloxy | 14 |

| 5m | quinolin-2-yloxy | 10 |

| 5n | 6-chloroquinoxalin-2-yloxy | 11 |

| 5o | 4-chlorophenoxy | 11 |

| 5p | 4-fluorophenoxy | 13 |

| 5q | 4-(trifluoromethyl)phenoxy | 12 |

| 5r | 3,4-dichlorophenoxy | 10 |

II. Experimental Protocols

The synthesis of the chiral alkoxymethyl morpholine D4R antagonists follows a multi-step sequence, as outlined in the workflow diagram below. The key steps involve the formation of an ether linkage to the chiral morpholine core, followed by deprotection and N-alkylation.

General Synthetic Workflow

References

Characterization of a Selective Dopamine D4 Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the physicochemical and pharmacological characterization of a selective Dopamine D4 receptor (D4R) antagonist. For the purpose of this document, we will use the well-characterized compound Sonepiprazole (U-101387) as a representative example to illustrate the requisite experimental methodologies and data interpretation.

Physicochemical Properties of Sonepiprazole

A thorough understanding of a compound's physicochemical properties is fundamental to drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical parameters for Sonepiprazole are summarized below.

| Property | Value | Method | Significance in Drug Development |

| Molecular Weight | 401.5 g/mol | Calculation | Influences diffusion and transport across biological membranes. |

| LogP (Octanol/Water) | 2.2 | XLogP3-AA | Indicates lipophilicity, affecting solubility, permeability, and plasma protein binding. |

| pKa | Not explicitly available in searches, but as a piperazine derivative with a sulfonamide group, it is expected to have basic and acidic pKas. | Potentiometric Titration | Determines the ionization state at physiological pH, which impacts solubility, receptor binding, and membrane permeability. |

| Solubility | Soluble in DMSO (30 mg/ml) and DMF (30 mg/ml). Poorly soluble in Ethanol (0.2 mg/ml).[1] | Experimental | Affects dissolution rate and bioavailability. |

Pharmacological Profile of Sonepiprazole

Sonepiprazole is a potent and selective antagonist of the human Dopamine D4 receptor. Its pharmacological activity is primarily defined by its binding affinity and its functional effect on receptor signaling.

| Parameter | Value | Receptor Subtype | Significance |

| Binding Affinity (Ki) | 10 nM[1] | Human D4 | High affinity indicates potent binding to the target receptor. |

| >2000 nM[1] | Human D1, D2, D3 | High selectivity for D4 over other dopamine receptor subtypes minimizes off-target effects. | |

| >2000 nM[1] | Serotonin 1A, 2; α1-, α2-adrenergic | Demonstrates selectivity against other major neurotransmitter receptors. | |

| Functional Activity (IC50) | Not explicitly available in searches, but it dose-dependently antagonizes agonist-induced cAMP inhibition. | Human D4 | Quantifies the concentration required to inhibit 50% of the agonist-induced response, indicating functional potency. |

Signaling Pathway and Experimental Workflows

Visualizing the biological and experimental processes is crucial for a clear understanding of the antagonist's mechanism of action and its characterization workflow.

Experimental Protocols

Detailed methodologies are essential for the reproducible characterization of a D4R antagonist.

Determination of LogP (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP) of Sonepiprazole.

Materials:

-

Sonepiprazole

-

n-Octanol (pre-saturated with water)

-

Purified water (pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Prepare a stock solution of Sonepiprazole in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a vial containing a known volume of water (pre-saturated with n-octanol).

-

Add an equal volume of n-octanol (pre-saturated with water) to the vial.

-

Securely cap the vial and vortex vigorously for 2-5 minutes to ensure thorough mixing.

-

Allow the vial to stand undisturbed until the two phases have clearly separated.

-

Centrifuge the vial at a low speed to ensure complete phase separation.

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

-

Determine the concentration of Sonepiprazole in each phase using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP value is the logarithm (base 10) of the partition coefficient.

Determination of pKa (Potentiometric Titration)

Objective: To determine the ionization constant(s) (pKa) of Sonepiprazole.

Materials:

-

Sonepiprazole

-

Purified water

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Dissolve a precisely weighed amount of Sonepiprazole in a known volume of purified water containing a background electrolyte like KCl.

-

Place the solution in a beaker on a magnetic stirrer and immerse the pH electrode.

-

Allow the pH reading to stabilize.

-

If the compound is a base, titrate with the standardized HCl solution, adding small, precise increments of the titrant.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point. The equivalence point is the point of steepest inflection on the curve.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Sonepiprazole for the human Dopamine D4 receptor.

Materials:

-

Cell membranes from a stable cell line expressing the human D4 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [3H]Spiperone.

-

Non-specific binding control: Haloperidol (at a high concentration, e.g., 10 µM).

-

Sonepiprazole (at a range of concentrations).

-

Assay buffer (e.g., Tris-HCl buffer with physiological salts).

-

96-well filter plates.

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

In a 96-well plate, add the cell membranes, a fixed concentration of [3H]Spiperone, and varying concentrations of Sonepiprazole.

-

For total binding, omit Sonepiprazole.

-

For non-specific binding, add a high concentration of haloperidol instead of Sonepiprazole.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the specific binding at each concentration of Sonepiprazole (Total binding - Non-specific binding).

-

Plot the percentage of specific binding against the logarithm of the Sonepiprazole concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of Sonepiprazole that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Functional Assay

Objective: To determine the functional potency (IC50) of Sonepiprazole in inhibiting agonist-induced changes in intracellular cyclic AMP (cAMP) levels.

Materials:

-

A stable cell line expressing the human D4 receptor (e.g., CHO-K1 or HEK293 cells).

-

D4 receptor agonist: Dopamine or Quinpirole.

-

Forskolin (to stimulate adenylyl cyclase).

-

Sonepiprazole (at a range of concentrations).

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of Sonepiprazole for a specified period.

-

Add a fixed concentration of the D4 receptor agonist (e.g., the EC80 concentration of dopamine) in the presence of forskolin. The agonist will inhibit the forskolin-stimulated cAMP production.

-

Incubate for a specified time to allow for changes in intracellular cAMP levels.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP levels against the logarithm of the Sonepiprazole concentration.

-

Fit the data to a dose-response curve to determine the IC50 value of Sonepiprazole.

References

Navigating the Blood-Brain Barrier: A Technical Guide to D4 Receptor Antagonist Brain Penetration and Pharmacokinetics

For Immediate Release

[City, State] – The dopamine D4 receptor (D4R), a key player in cognitive and emotional processes, has emerged as a promising target for therapeutic intervention in a range of neuropsychiatric disorders.[1][2][3] However, the efficacy of any centrally acting therapeutic is contingent on its ability to effectively cross the blood-brain barrier (BBB) and engage its target. This in-depth technical guide provides a comprehensive overview of the critical aspects of D4R antagonist brain penetration and associated pharmacokinetic parameters for researchers, scientists, and drug development professionals.

The D4 receptor is predominantly expressed in the prefrontal cortex, a brain region integral to higher cognitive functions, decision-making, and emotional regulation.[3][4] This localization makes it a compelling target for conditions like schizophrenia, substance use disorders, and glioblastoma. The development of selective D4R antagonists has been a significant focus of research, aiming to modulate dopaminergic signaling with greater precision and potentially fewer side effects than broader-spectrum antipsychotics.

Quantitative Analysis of D4R Antagonist Properties

A critical aspect of drug development is the quantitative assessment of a compound's affinity, selectivity, and pharmacokinetic profile. The following tables summarize key in vitro and in vivo data for several notable D4R antagonists.

Table 1: In Vitro Binding Affinities and Selectivity of D4R Antagonists

| Compound | D4R Ki (nM) | D4R IC50 (nM) | D2R/D4R Selectivity Ratio | D3R/D4R Selectivity Ratio | Reference |

| ML398 | 36 | 130 | >153 | >153 | |

| (R)-1 | 70 | 180 | >1428 | 224 | |

| PD 89211 | 3.7 | 2.1 | >800 | >800 | |

| Compound 6 | pKi = 8.54 | - | 380 | 457 | |

| Compound 24 | - | - | 8318 | 3715 | |

| 5f (CAB-01-019) | ≤ 6.87 | - | >91 | >91 |

Table 2: In Vivo Pharmacokinetic and Brain Penetration Parameters of D4R Antagonists

| Compound | Administration Route & Dose | Key Findings | Reference |

| ML398 | 10 mg/kg | Reversed cocaine-induced hyperlocomotion, indicating CNS activity. | |

| Compound 6 | Not specified | Demonstrated to be highly brain penetrant in mice. | |

| 5f (CAB-01-019) | 5, 15, and 30 mg/kg, i.p. | Dose-dependently decreased cocaine self-administration in rats. | |

| [11C]SDZ GLC 756 | Intravenous | Used as a PET radioligand to demonstrate D4 receptor presence in primate brains. | |

| NGD94-1 | 1-5 mg/kg | Reversed cognitive deficits in a primate model. |

Core Experimental Protocols

The successful evaluation of D4R antagonist brain penetration and pharmacokinetics relies on a suite of specialized experimental techniques. Below are detailed methodologies for key assays.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) and selectivity of a compound for the D4 receptor compared to other dopamine receptor subtypes.

Methodology:

-

Membrane Preparation: Cell lines (e.g., CHO or HEK293) stably expressing the human dopamine D4 receptor are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated through centrifugation.

-

Radioligand Binding: A specific concentration of a radiolabeled ligand known to bind to the D4 receptor (e.g., [3H]spiperone) is incubated with the prepared cell membranes.

-

Competition Assay: The incubation is performed in the presence of increasing concentrations of the unlabeled test compound (the D4R antagonist).

-

Separation and Scintillation Counting: The mixture is filtered to separate the bound from the unbound radioligand. The radioactivity on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined. The Ki value is then calculated using the Cheng-Prusoff equation. Selectivity is determined by comparing the Ki values for the D4 receptor to those for other receptors (e.g., D2, D3).

Positron Emission Tomography (PET) Imaging

Objective: To non-invasively visualize and quantify D4 receptor occupancy by an antagonist in the living brain.

Methodology:

-

Radioligand Synthesis: A suitable D4R antagonist is labeled with a positron-emitting radionuclide, such as Carbon-11 (11C) (e.g., [11C]SDZ GLC 756).

-

Subject Preparation: The subject (animal or human) is positioned in the PET scanner.

-

Radioligand Injection: The radiolabeled antagonist is administered intravenously.

-